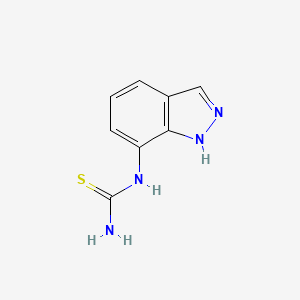
N-(1H-indazol-7-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-7-yl)thiourea (NITU) is an organic compound with a wide range of applications in scientific research and laboratory experiments. NITU belongs to the class of small molecules called thioureas, which are derivatives of thiocarbamates and possess sulfur-containing functional groups. NITU has a unique structure, with a nitrogen atom and an indazole ring connected by a thiourea bridge. This structural feature gives NITU a variety of properties that make it useful for a range of applications.
作用機序
The mechanism of action of N-(1H-indazol-7-yl)thiourea is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom and the indazole ring. This covalent bond is thought to be responsible for the inhibition of enzyme activity and the modulation of gene expression. Additionally, N-(1H-indazol-7-yl)thiourea is believed to interact with a variety of cellular components, including proteins and nucleic acids, which may be involved in its biological activity.
Biochemical and Physiological Effects
N-(1H-indazol-7-yl)thiourea has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. Additionally, N-(1H-indazol-7-yl)thiourea has been shown to modulate gene expression, alter cell morphology, and induce apoptosis in cells. N-(1H-indazol-7-yl)thiourea has also been shown to possess anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The main advantage of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relative ease of synthesis and its wide range of applications. Additionally, N-(1H-indazol-7-yl)thiourea is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using N-(1H-indazol-7-yl)thiourea in laboratory experiments is its relatively low solubility in aqueous solutions, which can limit its use in certain applications.
将来の方向性
N-(1H-indazol-7-yl)thiourea has a wide range of potential applications in scientific research and laboratory experiments. Some potential future directions for the use of N-(1H-indazol-7-yl)thiourea include its use as a drug delivery vehicle, its use as a fluorescent probe for studying enzyme activity, and its use as an inhibitor of enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea may be useful for the synthesis of new compounds, the modulation of gene expression, and the study of cellular processes. Finally, N-(1H-indazol-7-yl)thiourea may be useful for the development of new drugs and therapies for the treatment of diseases.
合成法
N-(1H-indazol-7-yl)thiourea can be synthesized using a variety of methods. The most common method is the reaction of indazole and thiourea in the presence of an acid catalyst. This reaction produces N-(1H-indazol-7-yl)thiourea in high yields and is relatively straightforward to perform. Other methods of synthesis include the reaction of indazole and thiourea in the presence of a base catalyst, the reaction of indazole and thiourea in the presence of a metal catalyst, and the reaction of indazole and thiourea in the presence of an organometallic catalyst.
科学的研究の応用
N-(1H-indazol-7-yl)thiourea has a variety of applications in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination complexes. N-(1H-indazol-7-yl)thiourea has also been used in the synthesis of various organic compounds and as a fluorescent probe for studying enzyme activity. Additionally, N-(1H-indazol-7-yl)thiourea has been used as an inhibitor of enzyme activity and as a modulator of gene expression.
特性
IUPAC Name |
1H-indazol-7-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXLTGRPKGRTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-7-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

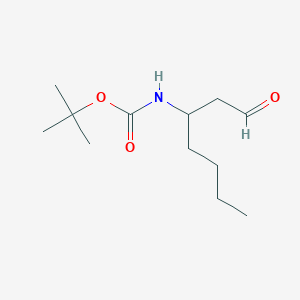
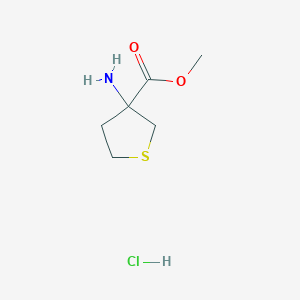
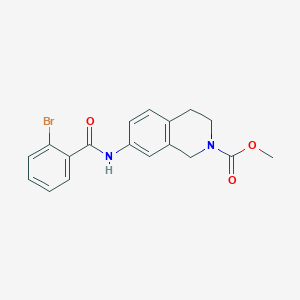

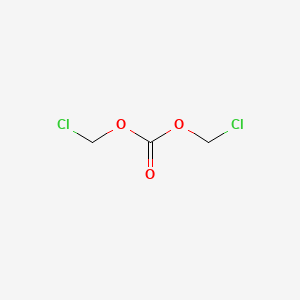
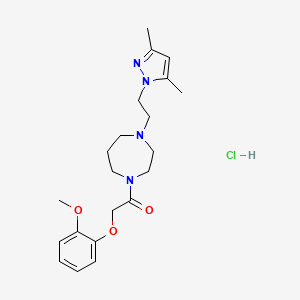
![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)
![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)
![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)
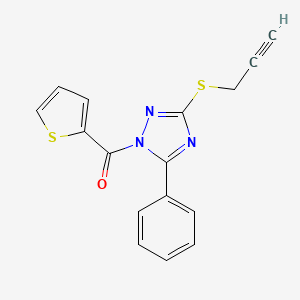
![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)